Cas no 1807384-70-8 (Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate)

Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate is a versatile benzoate ester derivative featuring both carboxyl and chloro-ketone functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks or pharmaceutical precursors. The presence of reactive sites—such as the α,β-unsaturated carboxyl group and the chloro-ketone moiety—enables selective modifications, including nucleophilic substitutions or cyclization reactions. This compound exhibits stability under standard handling conditions while offering synthetic flexibility for fine-tuning molecular architectures. Its well-defined reactivity profile is advantageous for applications in medicinal chemistry and materials science, where precise functionalization is critical. Suitable for controlled reactions, it serves as a reliable building block in multi-step syntheses.
Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate structure
1807384-70-8 structure
Product name:Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate
CAS No:1807384-70-8
MF:C15H15ClO5
Molecular Weight:310.729604005814
CID:4956454

Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate
    • インチ: 1S/C15H15ClO5/c1-2-21-15(20)11-4-3-10(5-6-14(18)19)12(7-11)8-13(17)9-16/h3-7H,2,8-9H2,1H3,(H,18,19)/b6-5+
    • InChIKey: QUQQRTWDBFRMLK-AATRIKPKSA-N
    • SMILES: ClCC(CC1C=C(C(=O)OCC)C=CC=1/C=C/C(=O)O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 8
  • 複雑さ: 418
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 80.7

Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015006646-500mg
Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate
1807384-70-8 97%
500mg
$806.85 2023-09-02
Alichem
A015006646-250mg
Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate
1807384-70-8 97%
250mg
$484.80 2023-09-02
Alichem
A015006646-1g
Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate
1807384-70-8 97%
1g
$1549.60 2023-09-02

Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate 関連文献

Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoateに関する追加情報

Professional Introduction to Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate (CAS No. 1807384-70-8)

Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate, a compound with the chemical identifier CAS No. 1807384-70-8, represents a significant advancement in the field of synthetic organic chemistry and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and biologically active molecule synthesis. The unique combination of functional groups, including carboxyvinyl and chloro-substituted propyl moieties, makes it a versatile intermediate in the construction of complex chemical entities.

The structural framework of Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate is pivotal in determining its reactivity and utility. The presence of a carboxyvinyl group at the 4-position of the benzoate core introduces a site for further functionalization, enabling the synthesis of more elaborate derivatives. This feature is particularly valuable in medicinal chemistry, where such modifications can enhance binding affinity or metabolic stability. Concurrently, the 3-chloro-2-oxopropyl side chain adds another layer of reactivity, providing opportunities for nucleophilic substitution reactions that can be harnessed in the development of novel therapeutic agents.

In recent years, Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate has been explored in various research contexts, particularly in the synthesis of bioactive molecules. One notable area of investigation involves its use as a precursor in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes involved in inflammatory responses and cancer progression. The ability to modify the benzoate core and its appended groups allows researchers to fine-tune the pharmacological properties of these derivatives, making them promising candidates for further preclinical and clinical evaluation.

The compound's relevance is further underscored by its application in materials science, where it serves as a building block for polymers and coatings with enhanced functionality. The incorporation of carboxyvinyl and chloro-substituted propyl groups into polymer backbones can impart desirable characteristics such as improved adhesion, thermal stability, or biodegradability. These attributes are particularly sought after in industries requiring advanced material solutions, such as aerospace, automotive, and biomedical engineering.

The synthesis of Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Key steps typically include the formation of the benzoate core followed by selective functionalization at the 4-position and introduction of the chloro-substituted propyl group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield optimization. These methodologies highlight the compound's synthetic accessibility while maintaining stringent control over its molecular architecture.

The pharmacological potential of Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate has been further explored through computational modeling and experimental validation. Molecular docking studies have revealed that derivatives derived from this compound can exhibit binding affinity to targets such as kinases and transcription factors implicated in various diseases. Additionally, in vitro assays have shown promising results regarding their ability to modulate cellular pathways associated with neurodegenerative disorders and metabolic diseases. These findings position Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate as a valuable scaffold for future drug discovery initiatives.

The environmental impact and sustainability considerations are also integral to the evaluation of Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate. Efforts have been made to develop synthetic routes that minimize waste generation and utilize renewable feedstocks. Green chemistry principles have been applied to optimize reaction conditions, reducing energy consumption and hazardous byproduct formation. Such sustainable practices align with global initiatives aimed at promoting eco-friendly chemical synthesis and ensuring long-term environmental stewardship.

In conclusion, Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate stands as a testament to the innovative spirit driving advancements in chemical research and pharmaceutical development. Its unique structural features offer unparalleled opportunities for molecular engineering, enabling the creation of novel compounds with diverse applications ranging from medicine to materials science. As research continues to uncover new possibilities derived from this versatile intermediate, its significance is poised to grow even further.

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